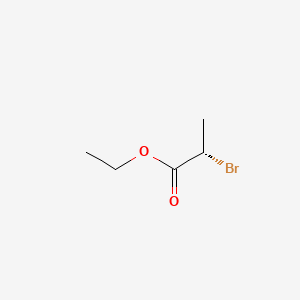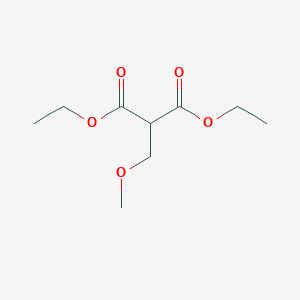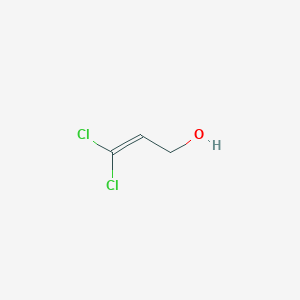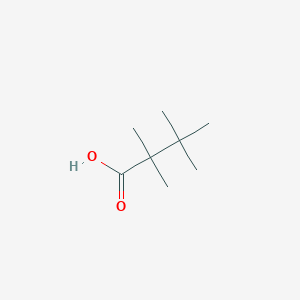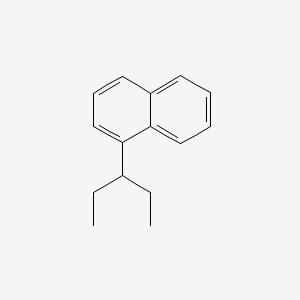
Hydroxylamine, O,O'-(m-phenylenedimethylene)di-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is a chemical compound. It contains total 24 bond(s); 12 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 hydroxylamine(s) (aliphatic) . It is related to Hydroxylamine, O-(phenylmethyl)-, which has the molecular formula C7H9NO .
Synthesis Analysis
Hydroxylamine can be synthesized by several methods. One method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C, providing O-tert-Butyl-N,N-disubstituted hydroxylamines by direct N-O bond formation . Another method involves a plasma-electrochemical cascade pathway powered by electricity for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions .Molecular Structure Analysis
The molecular structure of Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride is complex, with multiple bonds and a six-membered ring . The related compound Hydroxylamine, O-(phenylmethyl)- has the molecular formula C7H9NO .Chemical Reactions Analysis
Hydroxylamine reacts as an oxygen nucleophile, most likely via its ammonia oxide tautomer, towards both phosphate di- and triesters of 2-hydroxypyridine . A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .Physical And Chemical Properties Analysis
Hydroxylamine, O,O’-(m-phenylenedimethylene)di-, dihydrochloride has a molecular weight of 123.1525 . The related compound Hydroxylamine is a white hygroscopic crystalline solid, almost always provided and used as an aqueous solution .Mecanismo De Acción
Safety and Hazards
Propiedades
Número CAS |
30777-80-1 |
|---|---|
Fórmula molecular |
C8H11Cl2NO2 |
Peso molecular |
224.08 g/mol |
Nombre IUPAC |
3,5-dioxa-4-azabicyclo[5.3.1]undeca-1(11),7,9-triene;dihydrochloride |
InChI |
InChI=1S/C8H9NO2.2ClH/c1-2-7-4-8(3-1)6-11-9-10-5-7;;/h1-4,9H,5-6H2;2*1H |
Clave InChI |
PHLAYKBAQFGEJI-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC=C2)CONO1.Cl.Cl |
SMILES canónico |
C1C2=CC(=CC=C2)CONO1.Cl.Cl |
Otros números CAS |
30777-80-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



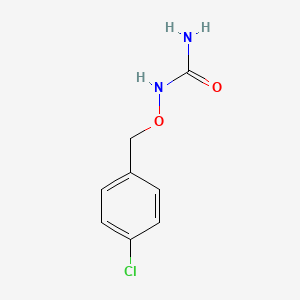


![Spiro[1,2-dihydroindene-3,4'-1,3-oxazolidine]-2',5'-dione](/img/structure/B3050990.png)

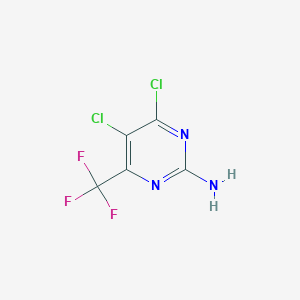
![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)

